molecular formula C15H17N5 B12209720 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12209720
M. Wt: 267.33 g/mol
InChI Key: RMFZHBFCPYLEKY-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials One common route involves the condensation of 4-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring This intermediate is then reacted with a suitable nitrile to form the pyrazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound has a similar phenyl group but differs in the core structure and functional groups.

    4-methylphenylhydrazine: This compound shares the 4-methylphenyl group but lacks the pyrazolopyrimidine core.

    4-methylpropiophenone: This compound has a similar phenyl group but differs in the ketone functional group.

Uniqueness

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. Its pyrazolopyrimidine core is particularly noteworthy for its potential interactions with biological targets.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

1-(4-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,16,17,19)

InChI Key

RMFZHBFCPYLEKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C

Origin of Product

United States

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